molecular formula C8H9BrF2N2O2 B2749882 2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 1946828-32-5

2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2749882
CAS No.: 1946828-32-5
M. Wt: 283.073
InChI Key: ZXQYCJZKMVWCMU-UHFFFAOYSA-N
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Description

2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid is a pyrazole-derivative chemical building block of significant interest in advanced agricultural chemistry research. This compound is primarily investigated for its potential as a key synthetic intermediate in the development of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides . SDHIs represent a major class of agrochemicals that target fungal respiration by inhibiting a critical enzyme in the mitochondrial electron transport chain . Researchers value this specific pyrazole acid for its structural features, including the bromo and difluoromethyl substituents, which are commonly employed to optimize the physicochemical properties and biological activity of candidate molecules . Its application is focused on the discovery and synthesis of new crop protection agents aimed at controlling resistant fungal pathogens. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

2-[4-bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2O2/c1-3-5(9)6(7(10)11)13(12-3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQYCJZKMVWCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(F)F)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored as a scaffold for the development of new therapeutic agents. Its pyrazole core is known for conferring various biological activities, making it a valuable template in drug design:

  • Anticancer Activity : Research indicates that pyrazole derivatives can exhibit potent anticancer properties. For instance, compounds derived from similar structures have shown efficacy against various cancer cell lines, including HeLa and A375 cells . The incorporation of the difluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
  • Inhibition of Kinases : Pyrazole derivatives have been identified as effective inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Some related compounds have demonstrated selectivity towards CDK2 and CDK9, with IC50 values in the low micromolar range .

Agrochemical Applications

Due to its unique structural characteristics, this compound may also find applications in agrochemicals:

  • Herbicides and Pesticides : The bromine and difluoromethyl groups can enhance the herbicidal activity of pyrazole derivatives. Studies have indicated that modifications to the pyrazole structure can lead to increased efficacy against specific weeds or pests, making it a candidate for further exploration in agricultural formulations .

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis:

  • Synthesis of Novel Derivatives : It can be utilized to synthesize a variety of pyrazole-based compounds through reactions such as nucleophilic substitutions or cycloadditions. These derivatives may possess enhanced biological activities or improved pharmacokinetic properties .

Case Study 1: Anticancer Properties

In a study published in Molecules, researchers synthesized several pyrazole derivatives based on the core structure of 2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid and evaluated their anticancer activity against multiple cell lines. The results showed that certain derivatives exhibited significant antiproliferative effects, indicating potential as lead compounds for further development .

Case Study 2: Kinase Inhibition

A systematic investigation into the kinase inhibition properties of pyrazole derivatives revealed that modifications at the 4-position significantly affected selectivity and potency against CDK enzymes. One derivative demonstrated an impressive selectivity ratio, suggesting that structural variations could lead to more effective therapeutic agents targeting specific kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name R3 R4 R5 Molecular Formula Molecular Weight (g/mol) pKa (Predicted) LogP (Estimated) Key Applications
Target Compound CH₃ Br CF₂H C₈H₉BrF₂N₂O₂ 307.07 4.26 ~2.1 Agrochemical research
2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1005584-44-0) CF₃ Br CH₃ C₈H₈BrF₃N₂O₂ 323.07 ~3.8 ~2.5 Herbicide development
2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1006320-26-8) CF₃ Br C₃H₅ (cyclopropyl) C₁₀H₁₀BrF₃N₂O₂ 349.11 N/A ~3.0 Medicinal chemistry
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid H H CF₂H C₆H₇F₂N₂O₂ 191.13 ~4.3 ~1.0 Intermediate in synthesis
3-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid (CAS 1856030-59-5) CF₂H Br H C₈H₉BrF₂N₂O₂ 307.07 4.26 ~2.1 Research compound

Key Findings:

Substituent Effects on Acidity: The trifluoromethyl (CF₃) group in CAS 1005584-44-0 lowers the pKa (~3.8) compared to the target compound’s CF₂H group (pKa ≈ 4.26), due to CF₃’s stronger electron-withdrawing effect .

Biological Activity: Trifluoromethyl analogs (e.g., CAS 1005584-44-0) are associated with herbicidal activity, similar to fluazifop, a known agrochemical . The target compound’s CF₂H group may offer a balance between bioactivity and metabolic stability compared to CF₃ .

Synthetic Challenges :

  • Introducing CF₂H at position 5 requires specialized fluorination reagents, whereas CF₃ is more straightforward via trifluoromethylation .
  • Cyclopropyl substitution (as in CAS 1006320-26-8 ) involves additional steps for ring formation .

Crystallographic Data :

  • Structural analogs like CAS 1856030-59-5 have been characterized using SHELXL and ORTEP for hydrogen-bonding analysis, which influences crystal packing and solubility .

Biological Activity

2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid, with the CAS number 1946828-32-5, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H9BrF2N2O2, and it has a molecular weight of 283.07 g/mol. The compound exhibits various physical properties, including a predicted density of 1.77 g/cm³ and a boiling point of approximately 374.6 °C .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The presence of the bromine atom and difluoromethyl group enhances its reactivity and selectivity towards these targets.

Enzyme Inhibition

Research indicates that pyrazole derivatives, including this compound, can act as inhibitors for several enzymes involved in critical cellular processes. For example, compounds in this class have shown inhibitory activity against BRAF(V600E), EGFR, and other kinases implicated in cancer progression .

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : Studies have suggested that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. In particular, the compound has been shown to enhance the efficacy of conventional chemotherapeutics like doxorubicin in breast cancer models, indicating potential for combination therapies .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which may be mediated through the inhibition of cyclooxygenase enzymes or other inflammatory mediators .
  • Antibacterial and Antifungal Activity : Some studies have reported that related pyrazole compounds display notable antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .

Case Study 1: Antitumor Efficacy

A study evaluated the synergistic effects of this compound when combined with doxorubicin on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that the combination treatment significantly enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential therapeutic application in resistant cancer subtypes .

Case Study 2: Anti-inflammatory Activity

In a separate investigation focusing on anti-inflammatory properties, pyrazole derivatives were tested for their ability to reduce inflammation markers in vitro. The results demonstrated that these compounds could effectively lower levels of pro-inflammatory cytokines, supporting their use in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAntitumor, Anti-inflammatoryEnzyme inhibition
Pyrazole derivative AAntibacterialMembrane disruption
Pyrazole derivative BAntifungalCell wall synthesis inhibition

Q & A

Q. What are the common synthetic routes for preparing 2-[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyrazole precursors. A general approach includes:

Pyrazole Core Formation : Cyclocondensation of β-diketones or β-keto esters with hydrazines to form the pyrazole ring.

Substituent Introduction : Bromination at the 4-position and difluoromethylation at the 5-position using reagents like NBS (N-bromosuccinimide) and diethylaminosulfur trifluoride (DAST), respectively.

Propanoic Acid Attachment : Alkylation of the pyrazole nitrogen with a propanoic acid derivative (e.g., methyl acrylate followed by hydrolysis).

Key Considerations:

  • Purity optimization via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .
  • Monitoring reaction progress via TLC or LC-MS to avoid over-halogenation .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation of a solvent (e.g., dichloromethane/hexane) to obtain high-quality crystals.

Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) at low temperature (100–150 K) to reduce thermal motion artifacts.

Structure Refinement :

  • SHELX Suite : SHELXD for structure solution and SHELXL for refinement, leveraging constraints for disordered atoms (e.g., bromine or difluoromethyl groups) .
  • ORTEP-3 : For visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. How can contradictory crystallographic data (e.g., disordered substituents) be resolved during refinement?

Methodological Answer: Disorder in groups like difluoromethyl (-CF₂H) or bromine can be addressed by:

Multi-Component Modeling : Splitting the disordered moiety into two or more occupancy sites in SHELXL .

DFT-Guided Constraints : Using computational tools (e.g., Gaussian or ORCA) to calculate optimal bond lengths/angles and applying them as restraints .

Hydrogen Bond Analysis : Identifying stabilizing interactions (e.g., O–H···N) via graph-set analysis (Etter’s rules) to justify molecular packing .

Case Study:
In a related pyrazole derivative, bromine disorder was resolved by fixing occupancy at 50% for each position, supported by Hirshfeld surface analysis .

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

Methodological Answer:

Wavefunction Analysis :

  • Multiwfn : Calculate electrostatic potential (ESP) maps to identify electrophilic/nucleophilic regions. For example, the carboxylic acid group shows high ESP (-0.05 au), making it reactive toward nucleophiles .
  • NBO Analysis : Evaluate hyperconjugation effects (e.g., C–Br σ→σ* interactions) using Gaussian output files.

Reactivity Prediction :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study substituent effects on acidity (pKa ~3.5 for the carboxylic acid group) .

Example Table:

PropertyValue (Calculated)
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
Dipole Moment4.1 Debye

Q. How can synthetic byproducts be identified and minimized during scale-up?

Methodological Answer:

Byproduct Profiling :

  • LC-HRMS : Detect impurities (e.g., over-brominated analogs) using a C18 column and acetonitrile/water gradient.
  • Mechanistic Studies : Use isotopic labeling (e.g., D₂O in hydrolysis steps) to trace proton exchange pathways .

Process Optimization :

  • Temperature Control : Maintain ≤0°C during bromination to suppress di-bromination .
  • Catalyst Screening : Test Pd/C or Ni catalysts for selective difluoromethylation .

Q. What strategies validate hydrogen-bonding networks in the solid state?

Methodological Answer:

X-Ray Powder Diffraction (XRPD) : Compare experimental and simulated patterns (from Mercury 4.0) to confirm bulk crystallinity .

Thermogravimetric Analysis (TGA) : Correlate weight loss events (e.g., ~150°C for solvent release) with hydrogen-bond disruption .

IR Spectroscopy : Identify O–H stretching (2500–3000 cm⁻¹) and C=O···H–N bending (1600 cm⁻¹) modes .

Q. How do steric effects from the difluoromethyl group influence reaction pathways?

Methodological Answer:

Steric Mapping :

  • Conformational Analysis : Use MacroModel to compare energy barriers for rotation around the pyrazole-propanoic acid bond. The difluoromethyl group increases torsional strain by ~2 kcal/mol .

Kinetic Studies :

  • Monitor ester hydrolysis rates (e.g., via NMR) to quantify steric hindrance effects on nucleophilic attack .

Q. What are the best practices for resolving conflicting NMR data (e.g., overlapping peaks)?

Methodological Answer:

Advanced NMR Techniques :

  • COSY/HSQC : Assign proton-carbon correlations in DMSO-d₆ to distinguish pyrazole (δ 7.8–8.2 ppm) and propanoic acid (δ 2.5–3.0 ppm) signals .
  • Variable Temperature NMR : Heat to 50°C to resolve dynamic broadening in rotameric propanoic acid groups .

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